An In-depth Technical Guide to the Binding Affinity and Kinetics of Rat CGRP-(8-37) to CGRP Receptors
An In-depth Technical Guide to the Binding Affinity and Kinetics of Rat CGRP-(8-37) to CGRP Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Rat Calcitonin Gene-Related Peptide-(8-37) (CGRP-(8-37)), a critical antagonist for CGRP receptor studies. The document details its binding affinity and kinetics, outlines common experimental protocols for their determination, and illustrates the pertinent signaling pathways.
Introduction to Rat CGRP-(8-37)
Rat CGRP-(8-37) is a truncated form of the 37-amino acid neuropeptide, α-CGRP. It is a highly selective and competitive antagonist of the CGRP receptor, binding with high affinity without activating the receptor's signaling cascade.[1][2][3] This property makes it an invaluable tool in pharmacological research to investigate the physiological and pathological roles of CGRP, particularly in areas such as migraine, pain, and cardiovascular disease.[2][4] The CGRP receptor itself is a complex of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and a receptor activity-modifying protein 1 (RAMP1).[5]
Binding Affinity of Rat CGRP-(8-37) to CGRP Receptors
The binding affinity of Rat CGRP-(8-37) to CGRP receptors is typically quantified by its equilibrium dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). These values are influenced by the experimental system, including the cell type, tissue preparation, and assay conditions.
Quantitative Binding Data Summary
The following table summarizes the reported binding affinity values for Rat CGRP-(8-37) from various studies.
| Parameter | Value (nM) | Cell Line/Tissue | Radioligand | Reference |
| Kd | 5 | Rat L6 Myocytes | [¹²⁵I]-iodohistidyl-CGRP | [6] |
| Kd | 0.5 | Rat L6 Myocytes (Membranes) | [¹²⁵I]-iodohistidyl-CGRP | [6] |
| Kd | 0.9 ± 0.2 | HEK293T cells expressing CLR-RAMP1 | [¹²⁵I-Tyr]CGRP(8–37) | [7] |
| Ki | 8.9 ± 3.1 | HEK293T cells (L24A mutant CLR) | [¹²⁵I-Tyr]CGRP(8–37) | [7] |
| Ki | 10.8 ± 2.2 | HEK293T cells (L34A mutant CLR) | [¹²⁵I-Tyr]CGRP(8–37) | [7] |
| Ki | 9.3 ± 2.8 | HEK293T cells (L24A,L34A mutant CLR) | [¹²⁵I-Tyr]CGRP(8–37) | [7] |
| Ki | 1.4 ± 0.3 | HEK293T cells (wild type CLR) | [¹²⁵I-Tyr]CGRP(8–37) | [7] |
| pKi | <6 | Human SK-N-MC cells | [¹²⁵I]-human αCGRP | [8] |
| pKi | 8.22 | Human SK-N-MC cells | [¹²⁵I]-human αCGRP | [8] |
| IC50 | 14.5 ± 2 | Porcine Lung Membranes | [¹²⁵I]hCGRPα | [9] |
Binding Kinetics of Rat CGRP-(8-37) to CGRP Receptors
The binding kinetics of Rat CGRP-(8-37) describe the rate at which it associates (on-rate, k-on) and dissociates (off-rate, k-off) from the CGRP receptor. These parameters provide a more dynamic understanding of the ligand-receptor interaction than affinity constants alone.
Quantitative Kinetic Data Summary
The following table presents kinetic data for a biotinylated CGRP(8-37) fragment binding to the purified extracellular domain (ECD) of the CLR:RAMP1 complex, as determined by biolayer interferometry (BLI), a technique analogous to Surface Plasmon Resonance (SPR).[10]
| Parameter | Value | Method | Reference |
| k-on (Association Rate) | 6.33 x 10⁴ M⁻¹s⁻¹ | Biolayer Interferometry (BLI) | [10] |
| k-off (Dissociation Rate) | 3.3 s⁻¹ | Biolayer Interferometry (BLI) | [10] |
| KD (Calculated) | 52.2 µM | Biolayer Interferometry (BLI) | [10] |
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are a standard method for determining the affinity of a ligand for its receptor.[11]
Objective: To determine the binding affinity (Kd, Ki, or IC50) of Rat CGRP-(8-37) for the CGRP receptor.
Materials:
-
Cell membranes or tissue homogenates expressing CGRP receptors (e.g., from Rat L6 myocytes or transfected HEK293T cells).
-
Radiolabeled CGRP ligand (e.g., [¹²⁵I]-hCGRP or [¹²⁵I-Tyr]CGRP(8–37)).[7]
-
Unlabeled Rat CGRP-(8-37).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂, BSA, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Saturation Binding (to determine Kd of the radioligand):
-
Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled CGRP ligand.
-
For each concentration, prepare parallel tubes with an excess of unlabeled CGRP to determine non-specific binding.
-
Incubate at a specific temperature (e.g., 22°C or 37°C) for a time sufficient to reach equilibrium.[6]
-
-
Competition Binding (to determine Ki of Rat CGRP-(8-37)):
-
Incubate a fixed amount of membrane protein with a fixed concentration of the radiolabeled CGRP ligand (typically at or below its Kd).
-
Add increasing concentrations of unlabeled Rat CGRP-(8-37).
-
Incubate to allow for competitive binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
For saturation binding, plot specific binding (total binding - non-specific binding) against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax (receptor density).
-
For competition binding, plot the percentage of specific binding against the concentration of Rat CGRP-(8-37) and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI)
SPR and BLI are label-free techniques that measure real-time biomolecular interactions, allowing for the determination of both association and dissociation rates.[10][12]
Objective: To determine the on-rate (k-on) and off-rate (k-off) of Rat CGRP-(8-37) binding to the CGRP receptor.
Materials:
-
SPR/BLI instrument and sensor chips (e.g., streptavidin-coated biosensors).
-
Purified, soluble CGRP receptor protein (e.g., the CLR:RAMP1 ECD fusion protein).[10]
-
Biotinylated Rat CGRP-(8-37) for immobilization.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization: Immobilize biotinylated Rat CGRP-(8-37) onto the surface of a streptavidin-coated sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of the purified CGRP receptor protein in running buffer.
-
Association Phase: Flow the different concentrations of the CGRP receptor protein over the sensor chip surface and monitor the binding response in real-time.
-
Dissociation Phase: Replace the analyte solution with running buffer and monitor the dissociation of the receptor-ligand complex in real-time.
-
Regeneration (if necessary): Inject a regeneration solution to remove any remaining bound analyte from the sensor surface.
-
Data Analysis:
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The fitting will yield the association rate constant (k-on) and the dissociation rate constant (k-off).
-
The equilibrium dissociation constant (KD) can be calculated as k-off/k-on.
-
CGRP Receptor Signaling Pathway and Antagonism by CGRP-(8-37)
The CGRP receptor is primarily coupled to the Gαs protein.[5][13] Activation of the receptor by CGRP leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[13] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses such as vasodilation.[13]
Rat CGRP-(8-37) acts as a competitive antagonist by binding to the CGRP receptor and preventing the binding of the endogenous CGRP ligand. This blockade inhibits the Gαs-mediated signaling cascade, thereby preventing the production of cAMP and the subsequent downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CGRP 8-37 (rat) | CAS:129121-73-9 | CGRP1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of a receptor for calcitonin gene-related peptide on rat, L6 myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the 8-18 helix of CGRP8-37 in mediating high affinity binding to CGRP receptors; coulombic and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel CGRP-neutralizing Spiegelmer attenuates neurogenic plasma protein extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
